molecular formula C21H15N5O3 B15043591 (4E)-4-[2-(2-nitrophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-[2-(2-nitrophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B15043591
M. Wt: 385.4 g/mol
InChI Key: KJIFCBYQUXMJRQ-UHFFFAOYSA-N
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Description

(4E)-4-[2-(2-nitrophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrazolone core, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[2-(2-nitrophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 2-nitrophenylhydrazine with a suitable diketone or aldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[2-(2-nitrophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazinylidene derivatives.

Scientific Research Applications

(4E)-4-[2-(2-nitrophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

Mechanism of Action

The mechanism of action of (4E)-4-[2-(2-nitrophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate enzyme activity or interfere with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (4E)-4-[2-(2-nitrophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one: shares similarities with other pyrazolone derivatives, such as antipyrine and aminopyrine.

    Antipyrine: Known for its analgesic and antipyretic properties.

    Aminopyrine: Used as an analgesic and anti-inflammatory agent.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H15N5O3

Molecular Weight

385.4 g/mol

IUPAC Name

4-[(2-nitrophenyl)diazenyl]-2,5-diphenyl-1H-pyrazol-3-one

InChI

InChI=1S/C21H15N5O3/c27-21-20(23-22-17-13-7-8-14-18(17)26(28)29)19(15-9-3-1-4-10-15)24-25(21)16-11-5-2-6-12-16/h1-14,24H

InChI Key

KJIFCBYQUXMJRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)N=NC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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